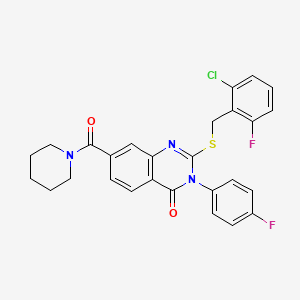![molecular formula C21H19N5O3 B2745749 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 392326-70-4](/img/new.no-structure.jpg)
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a fascinating compound in organic chemistry due to its complex structure and potential applications. This compound contains an indole core linked to a pyrazole ring and possesses several functional groups, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic routes and reaction conditions: : The synthesis of N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions, beginning with the preparation of the indole and pyrazole intermediates. One common synthetic route includes the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-propoxyphenyl hydrazine to form the intermediate hydrazone, which is then cyclized and functionalized to form the final product. The reaction conditions typically involve mild to moderate temperatures, specific catalysts, and carefully controlled pH levels.
Industrial production methods: : For industrial-scale production, the process is optimized for yield and efficiency. This involves selecting appropriate solvents, catalysts, and reaction conditions to maximize the output while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反应分析
Types of reactions: : N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Can be achieved using hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed using appropriate halides or nucleophiles.
Major products: : The major products formed from these reactions depend on the specific functional groups and reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
In chemistry: : This compound serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various organic reactions and mechanisms.
In biology and medicine: : Potential applications include its use as a scaffold for designing drugs or biologically active molecules. The indole and pyrazole moieties are known for their biological activity, which could be harnessed for developing new therapeutic agents.
In industry: : The compound's functional groups make it a candidate for developing new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide in biological systems would depend on its interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound's structure suggests potential interactions through hydrogen bonding, hydrophobic effects, and van der Waals forces, influencing various biochemical pathways.
相似化合物的比较
Similar compounds might include other indole or pyrazole derivatives. What sets N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide apart is its specific combination of functional groups and the spatial arrangement of its atoms, which can result in unique reactivity and biological activity.
List of similar compounds
Indole-3-carboxaldehyde
4-Propoxyphenylhydrazine
3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid
This compound’s synthesis, reactivity, and applications make it a compelling subject for further research and development. How’s that for a deep dive?
属性
CAS 编号 |
392326-70-4 |
|---|---|
分子式 |
C21H19N5O3 |
分子量 |
389.415 |
IUPAC 名称 |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-2-11-29-14-9-7-13(8-10-14)17-12-18(24-23-17)20(27)26-25-19-15-5-3-4-6-16(15)22-21(19)28/h3-10,12,22,28H,2,11H2,1H3,(H,23,24) |
InChI 键 |
LZMVYENRTSIOEL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


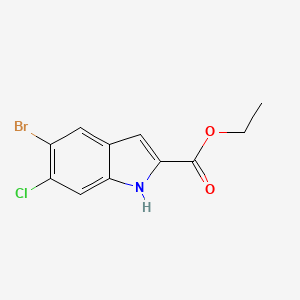
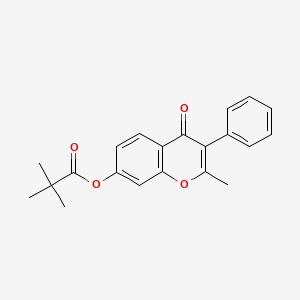
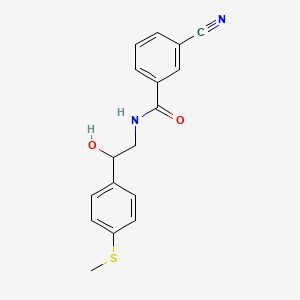

![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
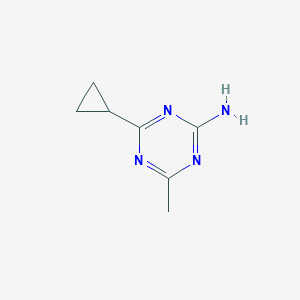
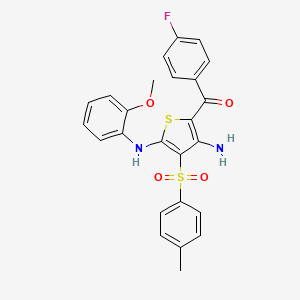
![2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B2745681.png)
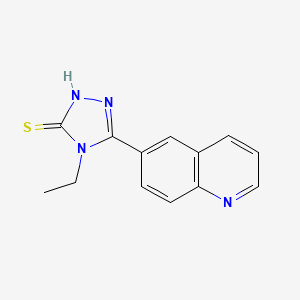
![4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2745683.png)
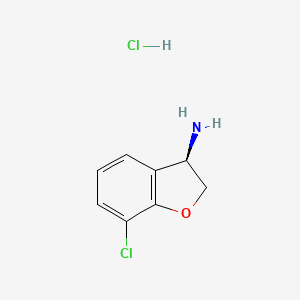
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)
